2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(oxan-4-yl)amino)acetic acid
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Overview
Description
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(oxan-4-yl)amino)acetic acid is a synthetic organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The presence of the oxan-4-yl group adds to its structural complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(oxan-4-yl)amino)acetic acid typically involves the following steps:
Protection of the amino group: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the oxan-4-yl group: The oxan-4-yl group is introduced through a series of reactions involving the appropriate oxane derivative and suitable reagents.
Coupling reaction: The protected amino compound is then coupled with acetic acid or its derivatives under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of protection, deprotection, and coupling efficiently, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(oxan-4-yl)amino)acetic acid can undergo various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling reactions: The free amino group can participate in peptide bond formation with carboxylic acids or their derivatives.
Substitution reactions: The oxan-4-yl group can undergo substitution reactions under appropriate conditions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used for peptide coupling reactions.
Substitution: Various nucleophiles can be used for substitution reactions involving the oxan-4-yl group.
Major Products Formed
Deprotection: The major product is the free amino compound.
Coupling: Peptide bonds are formed, resulting in dipeptides or longer peptide chains.
Substitution: Substituted oxan-4-yl derivatives are formed.
Scientific Research Applications
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(oxan-4-yl)amino)acetic acid has several applications in scientific research:
Peptide synthesis: It is widely used in the synthesis of peptides due to its ability to protect amino groups.
Medicinal chemistry: The compound is used in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: It is employed in the conjugation of peptides to other biomolecules for various biological studies.
Material science: The compound is used in the synthesis of peptide-based materials with unique properties.
Mechanism of Action
The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(oxan-4-yl)amino)acetic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective peptide bond formation. The oxan-4-yl group may also influence the reactivity and stability of the compound during synthesis.
Comparison with Similar Compounds
Similar Compounds
- **2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy)acetic acid
- **(S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxybutanoic acid
- **N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
Uniqueness
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(oxan-4-yl)amino)acetic acid is unique due to the presence of the oxan-4-yl group, which adds to its structural complexity and potential reactivity. This distinguishes it from other Fmoc-protected compounds that may lack this specific functional group.
Properties
CAS No. |
2138272-09-8 |
---|---|
Molecular Formula |
C22H23NO5 |
Molecular Weight |
381.4 |
Purity |
95 |
Origin of Product |
United States |
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